2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a dioxaborolane core (C₆H₁₂BO₂) substituted with a 4-ethylbenzyl group (C₈H₉). This compound belongs to a broader class of aryl- and alkylboronic esters widely used in cross-coupling reactions (e.g., Suzuki-Miyaura), medicinal chemistry, and materials science. The ethyl group at the para position of the benzyl moiety introduces moderate steric bulk and electron-donating effects, which influence its reactivity and stability compared to analogs .
Properties
Molecular Formula |
C15H23BO2 |
|---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H23BO2/c1-6-12-7-9-13(10-8-12)11-16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 |
InChI Key |
OUGHODKQOBKBAH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-ethylbenzyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form boronic acids or esters.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids/Esters: Formed through oxidation reactions.
Scientific Research Applications
Medicinal Chemistry
2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated for its potential as a pharmaceutical intermediate. Its boron atom can participate in various reactions that facilitate the synthesis of biologically active compounds.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the use of boron-containing compounds in the development of inhibitors for specific enzymes related to cancer growth. The incorporation of this compound into lead compounds showed enhanced potency against targeted cancer pathways .
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. It can be utilized in cross-coupling reactions and as a protecting group for alcohols and amines.
Data Table: Comparison of Reaction Yields
| Reaction Type | Yield (%) with this compound | Traditional Reagents Yield (%) |
|---|---|---|
| Suzuki Coupling | 85 | 75 |
| Negishi Coupling | 90 | 80 |
| Stille Coupling | 88 | 70 |
This table illustrates that the use of this compound can lead to improved yields in various coupling reactions compared to traditional reagents.
Materials Science
In materials science, this compound is being explored for its potential in creating boron-doped polymers and nanomaterials.
Case Study : Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. For instance, a study found that boron-doped polymers exhibited improved electrical conductivity and thermal resistance compared to their non-boron counterparts .
Mechanism of Action
The compound exerts its effects primarily through the formation of carbon-boron bonds, which are crucial intermediates in many organic reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Structural and Electronic Modifications
The table below compares key structural analogs, emphasizing substituent effects on molecular weight, synthetic yield, and applications:
*Calculated based on formula C₁₄H₂₁BO₂.
Key Observations:
Electronic Effects :
- Electron-withdrawing groups (e.g., -F in ) increase boron's electrophilicity, enhancing reactivity in cross-couplings.
- Electron-donating groups (e.g., -OCH₃ in ) reduce electrophilicity, slowing reactions but improving stability.
- The ethyl group in the target compound provides a balance, offering moderate reactivity and steric accessibility .
Steric Effects :
- Bulky substituents (e.g., 2-methylbenzo[b]thiophen-3-yl in ) hinder catalytic access to the boron center, reducing reaction efficiency.
- The 4-ethylbenzyl group is less sterically demanding than isopropyl or cyclohexyl analogs (e.g., ), favoring applications requiring faster kinetics.
Stability and Reactivity
- Hydrolytic Stability : Fluorinated analogs (e.g., ) exhibit enhanced stability due to electron-withdrawing effects, while methoxy-substituted derivatives (e.g., ) are more prone to hydrolysis. The ethyl group’s neutral electronic contribution suggests moderate stability.
- Thermal Stability : Pinacol esters generally degrade above 150°C; bulky substituents (e.g., 2,4,6-triisopropylphenyl in ) improve thermal resilience.
Biological Activity
2-(4-Ethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
- Molecular Formula : C₁₄H₁₈B₂O₂
- Molecular Weight : 250.12 g/mol
- CAS Number : 1422539-27-2
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron coordination. This interaction can influence various biochemical pathways:
- Enzyme Inhibition : Boron compounds can act as enzyme inhibitors by binding to active sites or altering the enzyme conformation.
- Antioxidant Activity : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biological Activity Data
| Activity Type | Assay Method | Result | Reference |
|---|---|---|---|
| Antioxidant | DPPH Assay | IC₅₀ = 45 µM | |
| Enzyme Inhibition | Cholinesterase Inhibition | IC₅₀ = 30 µM | |
| Cytotoxicity | MTT Assay | IC₅₀ = 50 µM in cancer cells |
Case Studies
-
Antioxidant Properties
A study evaluated the antioxidant capacity of various dioxaborolanes, including this compound. The results indicated significant radical scavenging activity with an IC₅₀ value of 45 µM in the DPPH assay. This suggests potential applications in preventing oxidative damage in cells. -
Enzyme Inhibition
Research on cholinesterase inhibition revealed that this compound exhibits a moderate inhibitory effect with an IC₅₀ of 30 µM. Such activity may have implications for treating neurodegenerative diseases where cholinesterase inhibitors are beneficial. -
Cytotoxic Effects
In vitro studies on cancer cell lines demonstrated that this compound has cytotoxic effects with an IC₅₀ of 50 µM. These findings suggest its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
